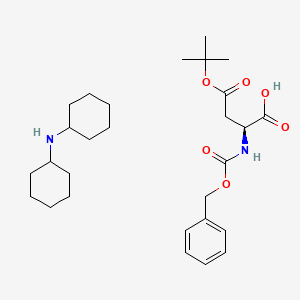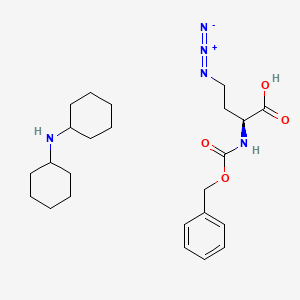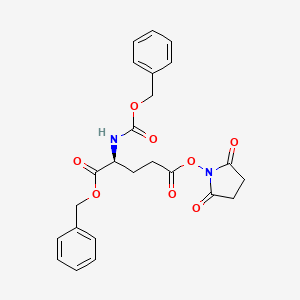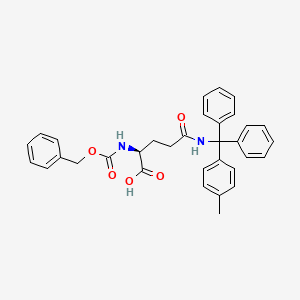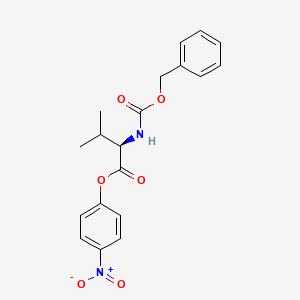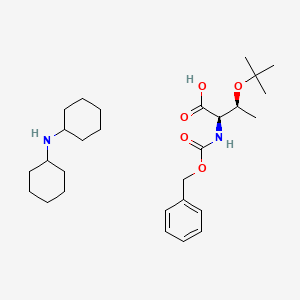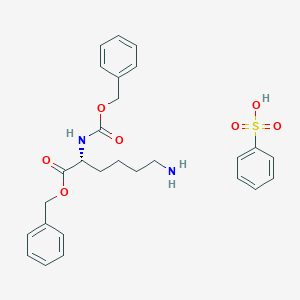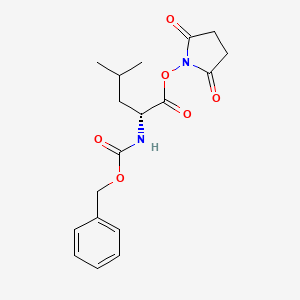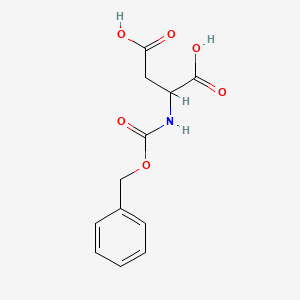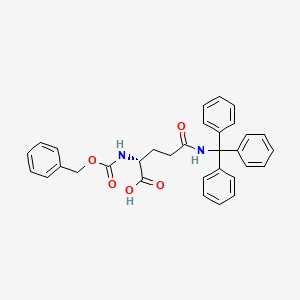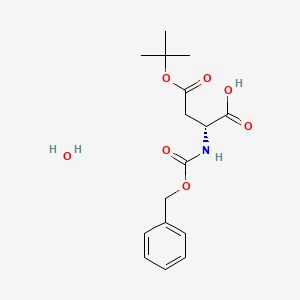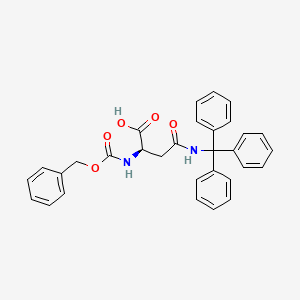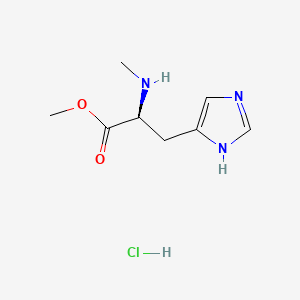
N-Me-His-Ome HCl
Übersicht
Beschreibung
N-Me-His-Ome HCl, also known as N-methyl histamine hydrochloride, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a histamine derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-nociceptive effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-Me-His-Ome HCl involves the protection of histidine followed by N-methylation and deprotection to obtain the final product.
Starting Materials
Histidine, Methyl iodide, Sodium hydroxide, Methanol, Hydrochloric acid
Reaction
Protection of histidine with tert-butyloxycarbonyl (Boc) group in the presence of sodium hydroxide, N-methylation of Boc-protected histidine with methyl iodide in the presence of sodium hydroxide, Deprotection of Boc group with hydrochloric acid to obtain N-Me-His-Ome HCl
Wirkmechanismus
The mechanism of action of N-Me-His-Ome HCl is not fully understood. However, it is believed to act through the histamine H3 receptor, which is predominantly expressed in the central nervous system. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This, in turn, leads to a reduction in inflammation, tumor growth, and pain.
Biochemische Und Physiologische Effekte
N-Me-His-Ome HCl has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to induce apoptosis in cancer cells and reduce tumor growth. Furthermore, N-Me-His-Ome HCl has been found to reduce pain by inhibiting the release of neurotransmitters involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-Me-His-Ome HCl is its ability to inhibit the production of pro-inflammatory cytokines without affecting the production of anti-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. However, one of the limitations of N-Me-His-Ome HCl is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-Me-His-Ome HCl. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-Me-His-Ome HCl and its potential therapeutic applications. Furthermore, the development of more water-soluble derivatives of N-Me-His-Ome HCl could improve its in vivo efficacy.
Wissenschaftliche Forschungsanwendungen
N-Me-His-Ome HCl has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-Me-His-Ome HCl has been found to have anti-nociceptive effects, making it a potential candidate for the treatment of pain.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMVRNBUHETIW-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718492 | |
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-His-Ome HCl | |
CAS RN |
118384-75-1 | |
| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




